1-Diethylphosphoryl-4-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

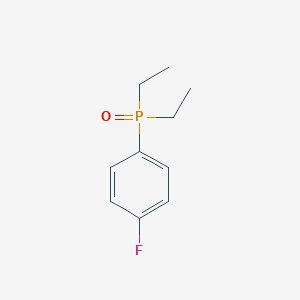

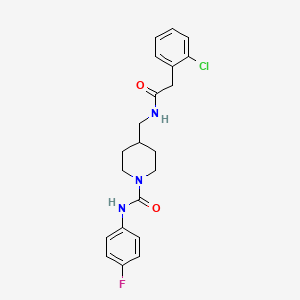

“1-Diethylphosphoryl-4-fluorobenzene” is a chemical compound with the CAS Number: 2361644-32-6 . It has a molecular weight of 200.19 .

Molecular Structure Analysis

The IUPAC name for this compound is diethyl (4-fluorophenyl)phosphine oxide . This suggests that the compound contains a phosphine oxide group attached to a 4-fluorophenyl group. The exact molecular structure would require more specific information or computational chemistry analysis.It is typically stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties would require additional information or experimental data.

Scientific Research Applications

Photophysics in Poly(phenyleneethynylene)s

1-Diethylphosphoryl-4-fluorobenzene-related compounds have been studied for their unique photophysical properties. For instance, Levitus et al. (2001) examined the photophysics of 1,4-diethynyl-2-fluorobenzene, revealing its complex hydrogen bonding network and rich packing structure in crystals. This study provides insights into the effects of aggregation on the photophysical behaviors of related compounds (Levitus et al., 2001).

Organometallic Chemistry and Catalysis

Pike et al. (2017) discussed the use of partially fluorinated benzenes, such as 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. Their work highlights the potential of fluorobenzenes in these fields due to their weak binding to metal centers and chemical inertness, which are relevant properties for this compound as well (Pike, Crimmin, & Chaplin, 2017).

Synthesis and Biotransformation

In the context of synthesis and biotransformation, Ermert et al. (2004) focused on the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions. This research contributes to understanding the synthesis pathways of compounds related to this compound (Ermert et al., 2004).

Environmental Microbiology

Finkelstein et al. (2000) investigated the transformation of monofluorophenols by Rhodococcus opacus, emphasizing the formation of hydroxylated intermediates. Their findings on the biotransformation of monofluorophenols provide relevant insights into environmental degradation processes that could apply to this compound (Finkelstein et al., 2000).

Photocatalytic Transformations

Shang et al. (2019) highlighted the application of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in photocatalytic transformations. Since 4CzIPN shares structural similarities with this compound, this research may provide insights into the potential photocatalytic applications of the latter (Shang et al., 2019).

Mechanism of Action

Target of Action

Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . The fluorine atom in the compound could potentially influence these reactions, altering the compound’s interaction with its targets .

Biochemical Pathways

Fluorobenzene compounds have been shown to undergo transformations via different pathways, potentially influencing various biological processes .

Pharmacokinetics

Similar compounds are often absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys .

Result of Action

The compound’s interactions with its targets could potentially lead to various physiological effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

Properties

IUPAC Name |

1-diethylphosphoryl-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FOP/c1-3-13(12,4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGJNYUUJFHGFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2375073.png)

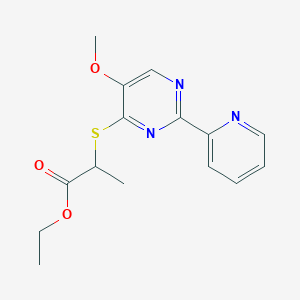

![Ethyl 5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2375076.png)

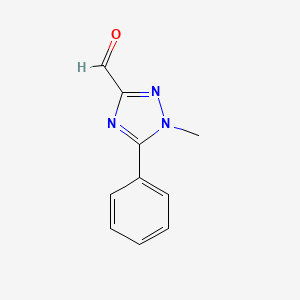

![3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2375080.png)

![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)

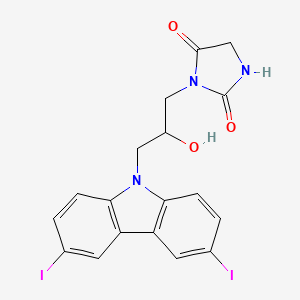

![2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2375085.png)

![tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2375087.png)

![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)

![Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2375089.png)

![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)